![molecular formula C18H19N3O2 B4736990 1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole CAS No. 88670-82-0](/img/structure/B4736990.png)
1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole
Overview
Description
“1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole” is a complex organic compound that contains a triazole ring, a benzyl group, and a phenoxy group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The benzyl group is a functional group derived from benzene, and the phenoxy group is a functional group derived from phenol .
Synthesis Analysis
The synthesis of triazole compounds typically involves reactions at the benzylic position, which can be resonance stabilized . The synthesis can involve free radical bromination, nucleophilic substitution, and oxidation . The specific synthesis process for “1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole” is not detailed in the available literature, but it likely involves similar reactions .Molecular Structure Analysis
The molecular structure of “1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole” is characterized by the presence of a triazole ring, a benzyl group, and a phenoxy group . The compound’s IR, 1H NMR, and 13C NMR spectra provide further details about its structure .Chemical Reactions Analysis
Reactions involving “1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole” likely occur at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of the benzyl and phenoxy groups .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, which include the compound , have found broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides, and have a wide range of applications in pharmaceuticals . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . They are used in the synthesis of various polymers, contributing to their stability and functional properties .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry, where they contribute to the formation of complex structures .
Bioconjugation
Bioconjugation is another field where 1,2,3-triazoles are used . They can act as a bridge between two biomolecules, enabling the creation of hybrid molecules with unique properties .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for various purposes, including the study of biological systems and the development of new therapeutic agents .
Fluorescent Imaging
1,2,3-Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological targets .
Materials Science
Lastly, in materials science, 1,2,3-triazoles are used in the creation of new materials with unique properties .
Future Directions
The future directions for research on “1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole” could involve further exploration of its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by triazole compounds, this compound could have potential uses in medicinal chemistry .
properties
IUPAC Name |
1-[3-(4-phenylmethoxyphenoxy)propyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-5-16(6-3-1)13-23-18-9-7-17(8-10-18)22-12-4-11-21-15-19-14-20-21/h1-3,5-10,14-15H,4,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISGYADAWDJUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCN3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366953 | |
Record name | 1H-1,2,4-Triazole, 1-[3-[4-(phenylmethoxy)phenoxy]propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole, 1-[3-[4-(phenylmethoxy)phenoxy]propyl]- | |
CAS RN |
88670-82-0 | |
Record name | 1H-1,2,4-Triazole, 1-[3-[4-(phenylmethoxy)phenoxy]propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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